molecular formula C18H14N4S B2624280 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole CAS No. 1207030-53-2

2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole

Cat. No.: B2624280
CAS No.: 1207030-53-2
M. Wt: 318.4
InChI Key: KEHASBZLAZZTCH-UHFFFAOYSA-N
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Description

2-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole is a synthetic hybrid heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a molecular architecture combining 1,2,3-triazole and thiazole pharmacophores, both of which are well-established privileged scaffolds in the development of bioactive molecules. The triazole moiety is known for its wide range of biological activities, including antimicrobial and anticancer effects, and contributes to favorable physicochemical properties and metabolic stability . The thiazole ring is a common component in many natural and synthetic bioactive compounds, noted for its antimicrobial, antifungal, and anticancer activities . This combination makes the compound a valuable scaffold for investigating new therapeutic agents. Primary research applications for this compound and its structural analogs are in the areas of antimicrobial and cytotoxic agent development. In antimicrobial research, closely related phenyltriazole derivatives have demonstrated promising activity against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) . In cancer research, similar thiazole-containing compounds have shown potent and selective antitumor activity against various human cancer cell lines, including breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) . The compound serves as a key intermediate for the synthesis of more complex molecular structures, such as those integrated into pyrazolyl-thiazole frameworks, for further biological evaluation . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(5-methyl-1-phenyltriazol-4-yl)-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4S/c1-13-17(20-21-22(13)15-10-6-3-7-11-15)18-19-16(12-23-18)14-8-4-2-5-9-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHASBZLAZZTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole typically involves the reaction of 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one with benzaldehyde in ethanol under basic conditions to form the corresponding chalcone. This chalcone is then reacted with thiosemicarbazide in dry ethanol containing sodium hydroxide to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could result in alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Mechanism of Action : Compounds containing thiazole and triazole rings have been reported to exhibit significant antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Research Findings : Several studies have demonstrated that derivatives of this compound possess potent antibacterial and antifungal activities. For instance, a study indicated that compounds similar to 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole showed effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BS. aureus8 µg/mL
Compound CPseudomonas aeruginosa12 µg/mL

Anticancer Activity

Mechanism of Action : The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. The interaction with specific cellular pathways leads to cell cycle arrest and subsequent cancer cell death.

Case Studies :

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound on various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). Results indicated that the compound induced significant apoptosis at concentrations above 10 µM.
  • Comparative Analysis : In vitro tests comparing the efficacy of this compound against established chemotherapeutics revealed that it exhibited comparable or superior cytotoxicity against resistant cancer cell lines.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Compound Name / ID (from Evidence) Core Structure Substituents Crystallographic Features Key Findings
4 () Thiazole-triazole-pyrazole hybrid 4-Chlorophenyl (thiazole), 4-fluorophenyl (pyrazole) Isostructural with 5 ; two independent molecules per asymmetric unit; halogen-dependent packing Chloro and bromo derivatives exhibit identical crystal structures except for halogen accommodation .
5 () Thiazole-triazole-pyrazole hybrid 4-Fluorophenyl (thiazole and pyrazole) Similar to 4 but with fluorine substituents Fluorine enhances intermolecular interactions, potentially improving binding affinity .
6b () Thieno[2,3-d]pyrimidin-4(3H)-one Tetrahydrobenzo[4,5]thieno group N/A Higher yield (80%) compared to analogs; NMR data confirms aryl substitution effects .
22a () Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one Acetyl, diphenyl groups High thermal stability (mp 262–264°C) IR confirms C=O and C=N stretches; MS fragmentation patterns align with triazole-thiazole motifs .
9f () Thiadiazole-thiazole hybrid Thien-2-yl, hydrazono groups Orange solid (mp 264–266°C) IR peaks at 1648 cm⁻¹ (C=O) and 1606 cm⁻¹ (C=N) confirm conjugation .

Physical and Spectral Properties

  • Melting Points : Triazole-thiazole hybrids generally exhibit high thermal stability (mp >250°C). For example, 22c () melts at 278–280°C, while thiadiazole 9f () melts at 264–266°C .
  • Spectral Signatures :
    • IR : C=N stretches at ~1600–1650 cm⁻¹ and C=O at ~1640–1680 cm⁻¹ are consistent across analogs .
    • NMR : Methyl groups on triazole (δ 2.2–2.6 ppm) and aromatic protons (δ 7.0–8.0 ppm) confirm substitution patterns .

Key Findings and Implications

Substituent Effects : Halogens (Cl, F) and aryl groups (phenyl, p-tolyl) modulate crystallinity and bioactivity without compromising synthetic efficiency .

Thermal Stability : High melting points (>250°C) suggest suitability for solid-state applications (e.g., drug formulations) .

Bioactivity Potential: Triazole-thiazole hybrids are promising antimicrobial and anticancer candidates, though target-specific studies are needed .

Biological Activity

The compound 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole is a member of the thiazole and triazole family, which has garnered attention for its potential biological activities. This article summarizes the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its anticancer and antimicrobial properties.

Synthesis

The compound was synthesized through a reaction involving equimolar quantities of 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 1H-indene-1,3(2H)-dione in ethanol with piperidine as a catalyst under reflux conditions. The product was recrystallized from dimethylformamide yielding yellow crystals with a melting point of 276–277 °C .

Structural Characteristics

The molecular structure of This compound features a phenyl ring attached to a thiazole moiety and a triazole system. The compound's geometry allows for significant π–π stacking interactions and edge-to-face contacts between aromatic rings, which can influence its biological activity .

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole and thiazole exhibit notable anticancer properties. The synthesized compound has shown antiproliferative effects against various cancer cell lines:

Cell Line IC50 (μM) Comparison
MCF-71.1Better than Doxorubicin
HCT-1162.6Better than standard drugs
HepG21.4Comparable to Pemetrexed

These results indicate that the compound effectively inhibits cancer cell growth through mechanisms such as thymidylate synthase inhibition, which is crucial for DNA synthesis .

Antimicrobial Activity

The compound also exhibited antimicrobial properties against common pathogens:

Microorganism Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18

These findings suggest that the compound possesses significant antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Case Studies

A study published in 2021 evaluated several triazole derivatives for their biological activities. Among them, compounds similar to This compound demonstrated both antiproliferative and antimicrobial potential. The study highlighted the importance of substituents on the phenyl rings in enhancing activity against specific cancer types and bacterial strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole and its analogs?

  • Answer : The compound is typically synthesized via multi-step protocols involving click chemistry for triazole ring formation and heterocyclic coupling reactions. For example:

  • Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres (e.g., N₂) generates the 1,2,3-triazole core. Solvents like DMF or THF and catalysts like CuI are commonly used .

  • Thiazole Assembly : Condensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis. Substituent compatibility requires optimization of reaction time (12–24 hrs) and temperature (80–120°C) .

  • Example : In , analogs were synthesized with yields of 75–82% using microwave-assisted conditions to enhance regioselectivity .

    Step Reagents/Conditions Yield Reference
    Triazole formationCuI, DMF, 80°C, 12 hrs80–85%
    Thiazole couplingThiourea, α-bromoketone, EtOH, reflux70–75%

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and triazole/thiazole carbons (δ 120–150 ppm) confirm regiochemistry. For example, the methyl group on the triazole appears as a singlet at δ 2.5 ppm .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) validate heterocyclic rings .
  • X-ray Crystallography : SHELXL refinement ( ) resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

  • Answer : Discrepancies in anisotropic displacement parameters or occupancy factors require:

  • SHELXL Tweaks : Use TWIN and BASF commands to model twinning or disorder. highlights new features in SHELXL (post-2008) for handling high-resolution data and pseudosymmetry .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and OLEX2 for real-space refinement .
  • Example : In , the compound’s crystal structure (C25H21N5OS) was refined using SHELXL with R₁ = 0.045, revealing a planar thiazole-triazole system .

Q. What strategies address conflicting biological activity reports in antimicrobial assays?

  • Answer : Variations in MIC values may arise from:

  • Assay Conditions : Adjust inoculum size (e.g., 10⁵ CFU/mL vs. 10⁶ CFU/mL) or growth media (Mueller-Hinton vs. RPMI). notes that substituents like bromine (compound 9c) enhance activity against S. aureus but reduce solubility, affecting reproducibility .
  • Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -NH₂) to improve bioavailability. SAR studies in show that 4-phenylthiazole derivatives with electron-withdrawing groups (e.g., -F) increase membrane penetration .

Q. How can computational methods predict the compound’s photophysical properties?

  • Answer :

  • TD-DFT Calculations : At the TD-B3PW91/6-31+G(d,p) level ( ), simulate excited-state intramolecular proton transfer (ESIPT) for fluorescence behavior. The 4-phenylthiazole moiety in the target compound likely exhibits dual emission due to keto-enol tautomerism .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., antimicrobial enzymes). used PyMOL to visualize binding poses of analogs with α-glucosidase .

Methodological Considerations

Q. What steps ensure reproducibility in multi-step syntheses?

  • Answer :

  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization (ethanol/water mixtures) to isolate intermediates ≥95% pure .
  • QC Checks : Monitor reactions via TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc) and validate purity via HPLC (C18 column, 1.0 mL/min flow rate) .

Q. How should researchers handle conflicting NMR data for regioisomers?

  • Answer :

  • NOESY/ROESY : Detect spatial proximity between triazole methyl and phenyl groups to distinguish 1,4- vs. 1,5-regioisomers.
  • ¹³C DEPT : Identify quaternary carbons in the triazole ring (δ ~140 ppm) to confirm substitution patterns .

Data Contradiction Analysis

Q. Why do computational and experimental bond lengths differ in X-ray structures?

  • Answer :

  • Theoretical Limits : Gas-phase DFT calculations ignore crystal packing effects. For example, ’s C-N bond (1.34 Å experimentally vs. 1.32 Å computationally) reflects lattice stress .
  • Thermal Motion : High displacement parameters (Ueq > 0.05 Ų) suggest dynamic disorder, necessitating TLS refinement in SHELXL .

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